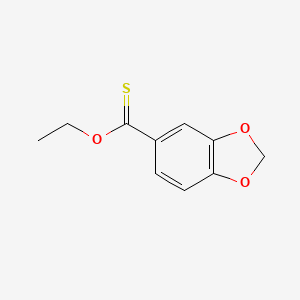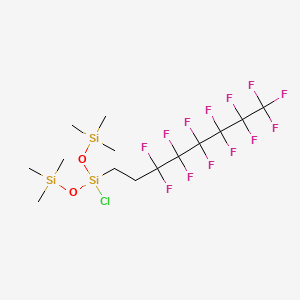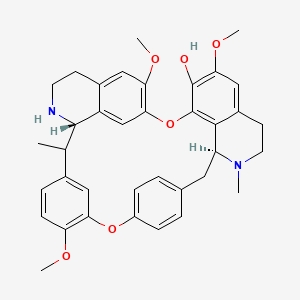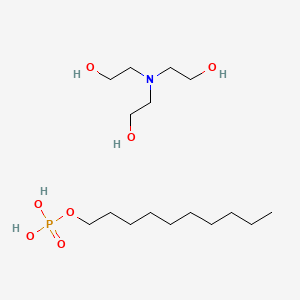
(R)-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound with the molecular formula C8H17NO7 and a molecular weight of 239.22 g/mol. This compound is known for its unique stereochemistry and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of ®-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced purification techniques. The process is optimized to achieve high yield and purity, adhering to Good Manufacturing Practices (GMP) standards.
Análisis De Reacciones Químicas
Types of Reactions: ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of chiral catalysts and as an additive in various chemical processes
Mecanismo De Acción
The mechanism of action of ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, binding to enzymes and receptors, thereby influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or catalytic effects .
Comparación Con Compuestos Similares
- ®-1-(Hydroxymethyl)propylamine
- ®-Tartaric acid
- ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (S-(R*,R*))-tartrate .
Comparison: Compared to its similar compounds, ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct chiral properties. This uniqueness makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Propiedades
Número CAS |
14621-07-9 |
|---|---|
Fórmula molecular |
C8H17NO7 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
[(2R)-1-hydroxybutan-2-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m11/s1 |
Clave InChI |
ZMEGDKGDGOQGDK-SRRYXMDWSA-N |
SMILES isomérico |
CC[C@H](CO)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Números CAS relacionados |
26293-34-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


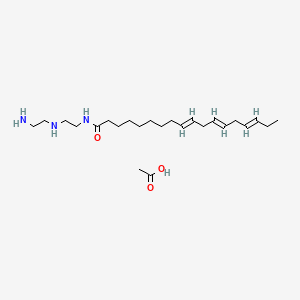
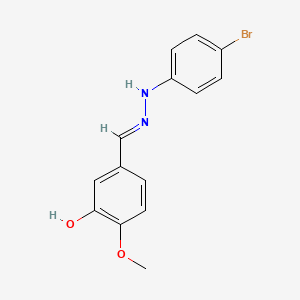
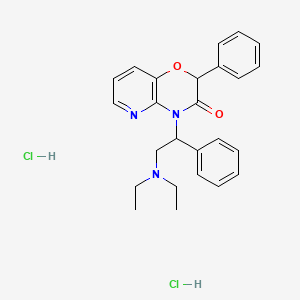
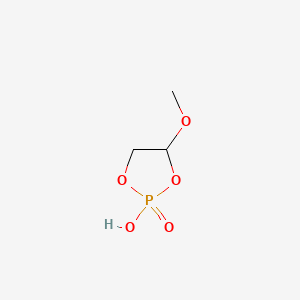
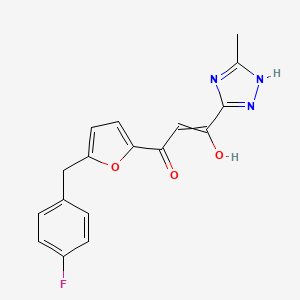

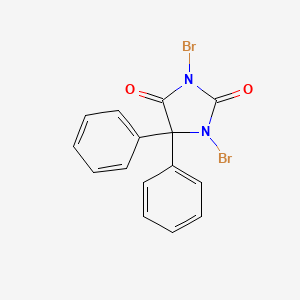
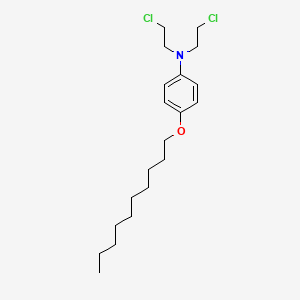
![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
